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1H-pyrrolo[2,3-c]pyridine-4-

carboxylic acid

Cat. No.: B1395218 Get Quote

An In-depth Technical Guide to the Patent Landscape of 1H-Pyrrolo[2,3-c]pyridine Compounds

Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the patent landscape for 1H-pyrrolo[2,3-

c]pyridine compounds, offering valuable insights for researchers, scientists, and drug

development professionals. We will delve into the core aspects of the intellectual property

surrounding this privileged scaffold, exploring key players, therapeutic applications, synthetic

strategies, and future opportunities. Our analysis is grounded in the latest patent filings and

scientific literature, providing a robust foundation for strategic decision-making in drug

discovery.

The Ascendance of a Privileged Scaffold: An
Introduction to 1H-Pyrrolo[2,3-c]pyridine
The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone

in modern medicinal chemistry. Its unique structural and electronic properties, particularly its

ability to act as a bioisostere of indole and form crucial hydrogen bonds with protein targets,

have cemented its status as a "privileged scaffold". This versatile core is prominently featured

in a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic

areas. Its significance is particularly pronounced in the realm of kinase inhibitors, where it has

been instrumental in the development of targeted therapies for cancer and inflammatory
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disorders. This guide will navigate the intricate patent landscape of this remarkable scaffold,

illuminating the path for future innovation.

Navigating the Intellectual Property Maze: A Patent
Landscape Analysis
A thorough understanding of the patent landscape is paramount for any research and

development program. Our analysis reveals a dynamic and competitive environment for 1H-

pyrrolo[2,3-c]pyridine compounds, with a clear focus on specific therapeutic targets and a

growing number of key players.

Filing Trends: A Sustained Wave of Innovation
The patent filing activity for 1H-pyrrolo[2,3-c]pyridine derivatives has witnessed a consistent

upward trend over the past two decades. This sustained interest underscores the scaffold's

enduring value and the continuous discovery of new applications and structural modifications.

The majority of filings are concentrated in key markets, including the United States, Europe,

and China, reflecting the global nature of pharmaceutical research and development.

The Titans of Innovation: Key Assignees
The patent landscape is dominated by a mix of large pharmaceutical corporations and

specialized biotechnology companies. These organizations have strategically invested in

building robust intellectual property portfolios around their 1H-pyrrolo[2,3-c]pyridine-based drug

candidates.
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Key Assignees Primary Therapeutic Focus
Noteworthy Patented

Compounds/Targets

Pfizer Inc. Oncology, Inflammation
Xalkori® (Crizotinib) -

ALK/ROS1 inhibitor

Incyte Corporation Oncology, Inflammation
Jakafi® (Ruxolitinib) - JAK1/2

inhibitor

Gilead Sciences, Inc. Inflammation, Oncology
Jyseleca® (Filgotinib) - JAK1

inhibitor

AstraZeneca PLC Oncology
Tagrisso® (Osimertinib) -

EGFR inhibitor

Eli Lilly and Company Inflammation, Oncology
Olumiant® (Baricitinib) -

JAK1/2 inhibitor

Therapeutic Battlegrounds: A Focus on Kinase
Inhibition
The vast majority of patents for 1H-pyrrolo[2,3-c]pyridine compounds are directed towards the

inhibition of protein kinases, a class of enzymes that play a critical role in cellular signaling and

are frequently dysregulated in disease.

Therapeutic Area Key Kinase Targets Indications

Oncology ALK, ROS1, EGFR, JAK, BTK

Non-small cell lung cancer,

myelofibrosis, leukemia,

lymphoma

Inflammatory & Autoimmune

Diseases

JAK family (JAK1, JAK2,

JAK3, TYK2)

Rheumatoid arthritis, psoriasis,

inflammatory bowel disease

Neurological Disorders LRRK2, GSK3β
Parkinson's disease,

Alzheimer's disease
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The Chemist's Compass: Synthetic Strategies for
the 1H-Pyrrolo[2,3-c]pyridine Core
The efficient and versatile synthesis of the 1H-pyrrolo[2,3-c]pyridine scaffold is a critical enabler

of drug discovery programs. Several robust synthetic routes have been developed, with the

choice of a specific pathway often dictated by the desired substitution pattern.

Representative Synthetic Workflow: The Fischer Indole
Synthesis Approach
One of the most widely employed methods for the construction of the 7-azaindole core is a

variation of the classic Fischer indole synthesis. This approach offers a high degree of flexibility

for introducing substituents at various positions of the bicyclic system.
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Substituted 2-Hydrazinopyridine

Condensation to form Hydrazone

Aldehyde or Ketone

Acid-catalyzed Cyclization
(Fischer Indole Synthesis)

 [H+] 

Substituted 1H-Pyrrolo[2,3-c]pyridine Core

Further Functionalization
(e.g., Halogenation, Cross-coupling)

Final Drug Candidate

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-c]pyridine derivatives via

the Fischer indole synthesis.

Step-by-Step Protocol: Synthesis of a 4-Substituted 1H-
Pyrrolo[2,3-c]pyridine
The following protocol provides a representative example of a common synthetic sequence.

Hydrazone Formation: To a solution of 2-hydrazinopyridine (1.0 eq) in ethanol, add the

desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at

room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
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Cyclization: Add a strong acid, such as polyphosphoric acid or Eaton's reagent, to the

reaction mixture. Heat the mixture to 80-120 °C for 4-12 hours.

Workup and Purification: Cool the reaction mixture to room temperature and pour it into a

mixture of ice and aqueous sodium hydroxide to neutralize the acid. Extract the product with

an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine,

dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is then purified by column chromatography on silica gel.

Further Functionalization: The resulting 1H-pyrrolo[2,3-c]pyridine core can be further

modified. For instance, selective halogenation at the 4-position, followed by a Suzuki or

Buchwald-Hartwig cross-coupling reaction, allows for the introduction of a wide range of

substituents.

Decoding the Blueprint: Structure-Activity
Relationship (SAR) Insights
The biological activity of 1H-pyrrolo[2,3-c]pyridine-based inhibitors is exquisitely sensitive to the

nature and position of substituents on the core scaffold. A deep understanding of these SAR

trends is crucial for designing potent and selective drug candidates.

The N1-H of the Pyrrole Ring: This proton is a critical hydrogen bond donor, often interacting

with a key residue in the hinge region of the kinase active site.

Substitution at the C4-Position: This position is frequently utilized to introduce larger

substituents that can occupy the solvent-exposed region of the ATP-binding pocket, often

leading to improved potency and selectivity.

Modification of the Pyridine Ring: Substituents on the pyridine ring can modulate the

physicochemical properties of the molecule, such as solubility and metabolic stability, and

can also make additional contacts with the target protein.

From Bench to Bedside: The Clinical Development
Landscape
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The therapeutic potential of 1H-pyrrolo[2,3-c]pyridine compounds is evidenced by the number

of drugs that have successfully navigated the rigorous process of clinical development and

gained regulatory approval.

Drug Name Trade Name Target(s)
Approved

Indications
Developer

Crizotinib Xalkori® ALK, ROS1

Anaplastic

lymphoma

kinase (ALK)-

positive or

ROS1-positive

non-small cell

lung cancer

(NSCLC)

Pfizer Inc.

Ruxolitinib Jakafi® JAK1, JAK2

Myelofibrosis,

polycythemia

vera, graft-

versus-host

disease

Incyte Corp.

Filgotinib Jyseleca® JAK1

Rheumatoid

arthritis,

ulcerative colitis

Gilead Sciences

Osimertinib Tagrisso® EGFR

Epidermal

growth factor

receptor (EGFR)

mutation-positive

NSCLC

AstraZeneca

Baricitinib Olumiant® JAK1, JAK2

Rheumatoid

arthritis, atopic

dermatitis,

alopecia areata,

COVID-19

Eli Lilly
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Charting New Territories: White Space Analysis and
Future Outlook
Despite the crowded nature of the patent landscape for kinase inhibitors, there remain

significant opportunities for innovation with the 1H-pyrrolo[2,3-c]pyridine scaffold.

Workflow for Identifying White Space Opportunities

Comprehensive Patent Search
(Keywords, Assignees, Classifications)

Analysis of Claimed Chemical Space
(Markush Structures)

Mapping of Therapeutic Targets
(Kinases and other enzyme families)

Exploration of Novel Substitution Patterns Identification of Underexplored Targets

Filing of New Patent Applications

Development of New Synthetic Methodologies

Click to download full resolution via product page

Caption: A systematic workflow for the identification of white space opportunities in the 1H-

pyrrolo[2,3-c]pyridine patent landscape.

Emerging Frontiers
Beyond Kinases: While kinase inhibition remains the dominant application, there is growing

interest in exploring the potential of 1H-pyrrolo[2,3-c]pyridine derivatives as inhibitors of other

enzyme families, such as bromodomains and phosphodiesterases.

Targeting Drug Resistance: The development of next-generation inhibitors that can

overcome acquired resistance to existing therapies is a major area of focus. This involves

designing compounds that can bind to mutated forms of the target protein.
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Novel Drug Modalities: The incorporation of the 1H-pyrrolo[2,3-c]pyridine scaffold into novel

drug modalities, such as proteolysis-targeting chimeras (PROTACs), represents an exciting

new frontier for targeted protein degradation.

Conclusion: A Scaffold of Enduring Promise
The 1H-pyrrolo[2,3-c]pyridine scaffold has proven to be an exceptionally fruitful starting point

for the discovery of innovative medicines. The patent landscape reflects a vibrant and highly

competitive field, with a continuous stream of new intellectual property being generated. While

the kinase inhibitor space is mature, opportunities still exist for those who can creatively

explore new therapeutic targets, overcome drug resistance, and embrace novel drug

modalities. A deep understanding of the patent and scientific literature, coupled with a robust

synthetic chemistry platform, will be the key to unlocking the full potential of this remarkable

scaffold in the years to come.

To cite this document: BenchChem. [Patent landscape analysis for 1H-pyrrolo[2,3-c]pyridine
compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395218#patent-landscape-analysis-for-1h-pyrrolo-2-
3-c-pyridine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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